4-(Difluoromethyl)-2-(trifluoromethoxy)benzoic acid
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Overview
Description
4-(Difluoromethyl)-2-(trifluoromethoxy)benzoic acid is a fluorinated aromatic compound. It is characterized by the presence of both difluoromethyl and trifluoromethoxy groups attached to a benzoic acid core. The incorporation of fluorine atoms into organic molecules often enhances their chemical stability, lipophilicity, and bioavailability, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-(trifluoromethoxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the introduction of the trifluoromethoxy group via nucleophilic substitution reactions, followed by the introduction of the difluoromethyl group through radical or nucleophilic difluoromethylation reactions. The final step often involves the oxidation of the intermediate to form the benzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-(Difluoromethyl)-2-(trifluoromethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved bioavailability and metabolic stability.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-(trifluoromethoxy)benzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of fluorine atoms can enhance binding affinity and selectivity, making the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the difluoromethyl group.
4-(Difluoromethoxy)benzoic acid: Similar but contains a difluoromethoxy group instead of trifluoromethoxy.
2-(Trifluoromethoxy)benzoic acid: Similar but with the trifluoromethoxy group in a different position.
Uniqueness
4-(Difluoromethyl)-2-(trifluoromethoxy)benzoic acid is unique due to the presence of both difluoromethyl and trifluoromethoxy groups. This combination imparts distinct chemical and physical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(difluoromethyl)-2-(trifluoromethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O3/c10-7(11)4-1-2-5(8(15)16)6(3-4)17-9(12,13)14/h1-3,7H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNBKUFIHWTAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)OC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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